((Nitromethyl)sulphonyl)benzene
Overview
Description
“((Nitromethyl)sulphonyl)benzene” is a chemical compound with the molecular formula C7H7NO4S. It has a molecular weight of 201.2 g/mol. It is also known as Benzene, (nitromethyl)- .
Synthesis Analysis
The synthesis of similar compounds often involves multistep processes . For instance, the synthesis of benzene derivatives can involve nitration, conversion from the nitro group to an amine, and bromination . The reaction of methyl- and (difluoromethyl)sulfanyl-, methane- and difluoromethanesulfinyl-, and methane- and difluoromethanesulfonylpentafluorobenzenes with nitromethane in the presence of 1,8diazabicyclo[5.4.0]undec-7-ene (DBU) in diethyl ether involved replacement of fluorine at the para position of the aromatic ring with the formation of the corresponding nitromethyl derivatives .Molecular Structure Analysis
The molecular structure of benzene derivatives can be analyzed using various methods . For instance, the structure of benzene involves the formation of three delocalised π – orbitals spanning all six carbon atoms .Chemical Reactions Analysis
Benzene derivatives undergo a variety of chemical reactions . Electrophilic substitution is one of the most common types of reactions involving aromatic rings . Nitro-containing compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones and alcohols through the radical-initiated pathway .Physical And Chemical Properties Analysis
Benzene is a clear colorless to light-yellow liquid, flammable with a petroleum-like, aromatic odor . It is less dense than water and is slightly soluble in water . Benzene vapor is heavier than air .Scientific Research Applications
-
Sulfur Radicals
- Field : Organic Synthesis, Polymer Chemistry, Materials Science, and Biochemistry .
- Application : Sulfur radicals have been used in bonding theory, organic synthesis, polymer chemistry, materials science, and biochemistry . Thiyl radicals, a subset of sulfur radicals, have been used in thiol-ene and thiol-yne reactions .
- Method : The initiation step can be induced thermally, photochemically, or with ultrasound using free radical initiators such as peroxides and azo compounds, UV irradiation, boranes, Mn (III), redox initiators, light with an organic catalyst, organic photoredox catalysts, or inorganic photoredox catalysts .
- Results : The first propagation step involves the addition of the thiol radical to the alkene to generate the more stable carbon radical. This step is reversible and thus cis and trans disubstituted alkenes may be isomerized .
-
Benzene Compounds
- Field : Environmental Science .
- Application : Volatile benzene series compounds (VBSCs) have been studied for their potential negative effects on human health .
- Method : New materials for the adsorption of these compounds are being developed using various modification techniques .
- Results : The study aims to mitigate the increasing presence of VBSCs in the environment .
Future Directions
The development of efficient and novel methods for the synthesis of nitro compounds has attracted great attention . Nitro-containing compounds are important constituents of plastics, explosives, dyes, perfumes, pharmaceuticals and industrial chemicals . They have been extensively explored as valuable synthetic intermediates in various organic transformations . Future research may focus on the synthesis of various functional derivatives .
properties
IUPAC Name |
nitromethylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKLJTCVZHUANG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175532 | |
Record name | ((Nitromethyl)sulphonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((Nitromethyl)sulphonyl)benzene | |
CAS RN |
21272-85-5 | |
Record name | [(Nitromethyl)sulfonyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21272-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitromethyl phenyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021272855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ((Nitromethyl)sulphonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(nitromethyl)sulphonyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITROMETHYL PHENYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3ZYR3Y72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.